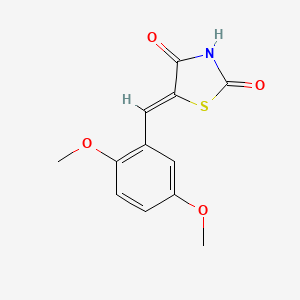
(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a heterocyclic compound that belongs to the thiazolidinedione family. It is a colorless solid that is soluble in water and other organic solvents. DMTD is a popular reagent used in organic synthesis and is known for its wide range of applications.
Aplicaciones Científicas De Investigación
Biological Activity and Medicinal Chemistry
Thiazolidinedione derivatives, including (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, exhibit a broad spectrum of biological activities. These compounds are often synthesized and analyzed for various medicinal properties. For instance, the synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones, including those with dimethoxybenzylidene groups, have been explored for potential medicinal applications (Popov-Pergal et al., 2010).
Antidiabetic and Hypoglycemic Activities
Thiazolidinediones, including derivatives of (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, have been studied for their antidiabetic and hypoglycemic activities. Research has been conducted on a variety of these compounds, assessing their effectiveness in lowering blood sugar levels and their potential as antidiabetic agents. This includes studies on compounds like ADD-3878 and its derivatives, which have shown significant activity in this field (Sohda et al., 1982).
Antihyperglycemic Studies and Docking Simulations
Further studies have been conducted on benzimidazole-thiazolidinedione hybrids, which include (5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives. These studies include antihyperglycemic research and docking simulations to understand the compounds' interaction with biological targets. In vitro treatment with these compounds has shown promising results in terms of increasing the expression of proteins important in diabetes management (Gutiérrez-Hernández et al., 2019).
Antimicrobial Activities
Thiazolidinedione derivatives also exhibit significant antimicrobial activities. Studies have shown that these compounds can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This includes research on novel derivatives synthesized and characterized for their potential in combating bacterial infections (Rajput et al., 2011).
Inhibition of DNA Topoisomerase I Activity and Induction of Apoptosis
A novel class of cytotoxic agents combining an acridine and thiazolidine nucleus has been investigated for its ability to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells. This highlights the potential use of thiazolidinedione derivatives in cancer therapy (Barros et al., 2013).
Propiedades
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVXGOPTTYYHOK-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




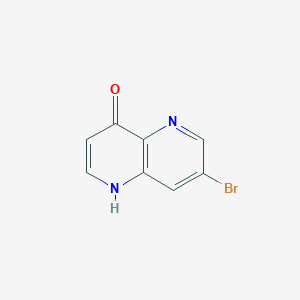
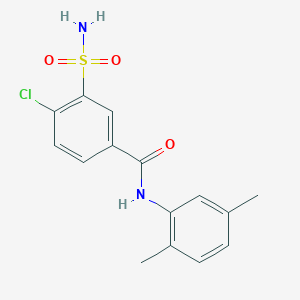
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)


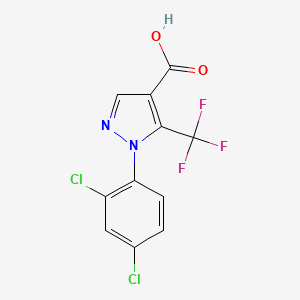
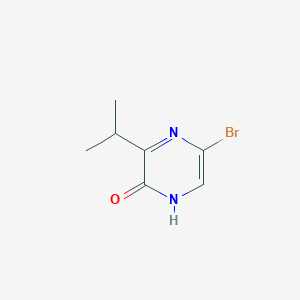
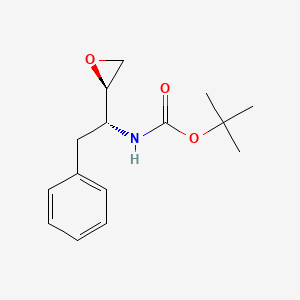

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)
